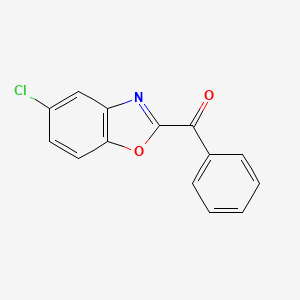
Methanone, (5-chloro-2-benzoxazolyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone is an organic compound with the molecular formula C14H8ClNO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone typically involves the condensation of 2-amino-4-chlorophenol with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Alkoxides
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Substituted oxazole derivatives
Aplicaciones Científicas De Investigación
(5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
- 5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
- 5-(Chloromethyl)-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole
- 6-chlorobenzo[d]isoxazol-3-ol
Comparison: (5-Chlorobenzo[d]oxazol-2-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both oxazole and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H8ClNO2 |
|---|---|
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
(5-chloro-1,3-benzoxazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C14H8ClNO2/c15-10-6-7-12-11(8-10)16-14(18-12)13(17)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
IONKMHKUNKOKBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=NC3=C(O2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)
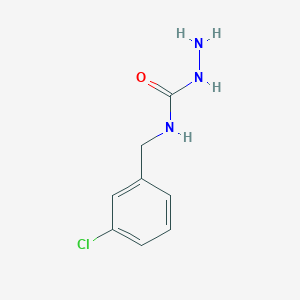

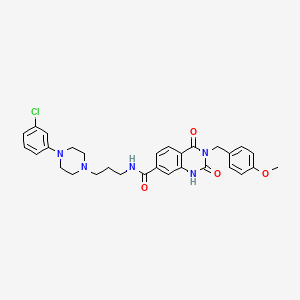
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![N-benzyl-N-ethyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110907.png)
![N-(4-ethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110908.png)
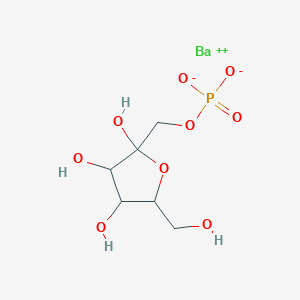
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
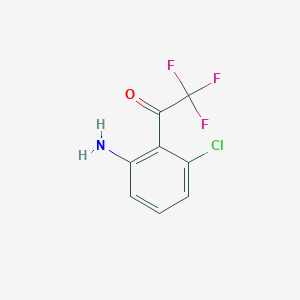
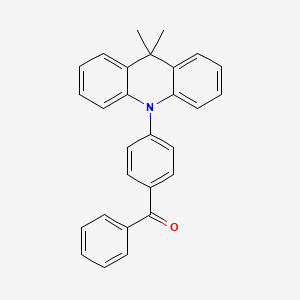
![N-[(E)-1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride](/img/structure/B14110948.png)
